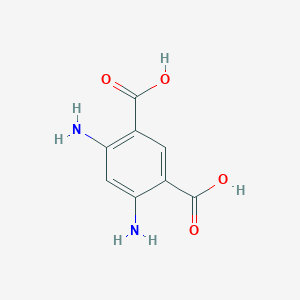

4,6-Diaminobenzene-1,3-dicarboxylic acid

Beschreibung

Historical Trajectories and Foundational Studies of Substituted Benzenedicarboxylic Acids

The study of benzenedicarboxylic acids has a rich history, with the three isomers—phthalic acid, isophthalic acid, and terephthalic acid—being foundational to the development of polymer chemistry. mdpi.com Isophthalic acid (benzene-1,3-dicarboxylic acid), the parent structure of the target compound, is a key monomer in the production of commercially significant polymers like the fire-resistant material Nomex and certain polyethylene (B3416737) terephthalate (B1205515) (PET) resins. nih.gov

The introduction of substituents onto the benzene (B151609) ring of these dicarboxylic acids marked a significant step forward, allowing for the fine-tuning of the properties of the resulting materials. Early studies on substituted benzenedicarboxylic acids often focused on simple modifications, such as the methylation to form uvitic acid (5-methylisophthalic acid). nih.gov The exploration of amino-substituted derivatives represents a more recent and sophisticated evolution in this field. The presence of amino groups introduces sites for hydrogen bonding and potential for further chemical modification, significantly expanding the scope of applications for these aromatic building blocks. While specific historical accounts of 4,6-diaminobenzene-1,3-dicarboxylic acid are not extensively documented in early literature, its conceptual origins lie in the broader effort to create multifunctional monomers for advanced material synthesis.

Academic Significance of Diamine-Dicarboxylic Acid Architectures in Contemporary Chemistry

The academic significance of molecules possessing both diamine and dicarboxylic acid functionalities, such as this compound, is rooted in their versatility as building blocks for a wide array of supramolecular and polymeric structures. These architectures are particularly prominent in the field of coordination chemistry and materials science, where they serve as organic linkers in the construction of metal-organic frameworks (MOFs). rsc.orgekb.eg

The amino groups on the benzene ring can act as basic sites, which can be particularly useful for applications such as carbon dioxide capture. rsc.org Furthermore, the amino groups can be post-synthetically modified to introduce new functionalities into the material. ekb.eg This ability to create tailored porous materials has led to significant research into their use for gas storage and separation, catalysis, and sensing. rsc.orgrsc.org

In polymer chemistry, the reaction of a diamine with a dicarboxylic acid is the basis for the formation of polyamides, a class of polymers known for their high performance and durability, such as Kevlar and Nylon. acs.org The rigid aromatic core of this compound, combined with the potential for strong intermolecular hydrogen bonding, makes it an attractive monomer for the synthesis of novel high-strength polymers. The ability to form both amide and salt linkages provides a rich platform for creating diverse material properties. nih.gov

Conceptual Framework for Investigating this compound Systems

The investigation of systems based on this compound is guided by a conceptual framework centered on the principles of molecular design and functional materials engineering. The strategic placement of two amino and two carboxylic acid groups on a benzene ring provides a well-defined geometry for building larger, ordered structures.

A primary area of investigation is its use as a linker in the synthesis of metal-organic frameworks (MOFs). The dicarboxylate groups can coordinate to metal ions to form the nodes of the framework, while the amino groups can be directed into the pores of the structure. rsc.orgekb.eg This allows for the creation of functionalized porous materials where the amino groups can serve as active sites for catalysis or as selective binding sites for guest molecules. The choice of metal ion and synthesis conditions can be systematically varied to control the topology and properties of the resulting MOF. rsc.org

Another key research direction is the use of this compound as a monomer for the synthesis of advanced polymers. The condensation polymerization with a suitable comonomer, such as a diacyl chloride or another diamine, can lead to the formation of polyamides or other condensation polymers. nih.gov The rigidity of the benzene backbone is expected to impart thermal stability and mechanical strength to the resulting polymers. The amino and carboxylic acid groups also offer opportunities for creating cross-linked or hyperbranched polymers with unique properties.

The fundamental properties of this compound are presented in the following tables.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N⁚O₄ |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 13324-94-2 |

| Appearance | Data not available |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Data sourced from PubChem. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Systematic Name |

|---|---|

| This compound | 4,6-Diamino-1,3-benzenedicarboxylic acid |

| Phthalic acid | Benzene-1,2-dicarboxylic acid |

| Isophthalic acid | Benzene-1,3-dicarboxylic acid |

| Terephthalic acid | Benzene-1,4-dicarboxylic acid |

| Uvitic acid | 5-Methylisophthalic acid |

| Nomex | A meta-aramid polymer |

| Kevlar | A para-aramid polymer |

Strategic Elaboration of Functionalized Aromatic Dicarboxylic Acids

The construction of complex aromatic dicarboxylic acids, such as this compound, often begins with the strategic synthesis and functionalization of simpler aromatic precursors. These methods are designed to be versatile, allowing for the introduction of a variety of functional groups and the extension of the aromatic system.

Modular Synthetic Routes for Oligo(phenylene dicarboxylic acids)

Modular synthetic routes offer a powerful strategy for the construction of oligo(phenylene dicarboxylic acids), which are larger, extended versions of the basic benzene-dicarboxylic acid structure. These methods rely on the sequential and controlled coupling of smaller, functionalized aromatic units.

One prominent modular approach involves iterative cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the sequential connection of different aromatic units, providing precise control over the final structure of the oligo(phenylene) backbone. While direct applications to oligo(phenylene dicarboxylic acids) are an area of ongoing research, the principles have been successfully demonstrated in the synthesis of related structures like oligo(phenylenevinylene)s.

Derivatization Pathways from Precursor Molecules

A common and effective strategy for the synthesis of this compound involves the derivatization of a dinitro precursor. This multi-step process typically begins with the nitration of a suitable starting material to introduce two nitro groups onto the benzene ring, followed by the reduction of these nitro groups to the desired amino functionalities.

A documented pathway for the synthesis of 4,6-diaminoisophthalic acid starts from pyromellitic di-imide. The Hofmann degradation of this precursor yields a mixture of 4,6-diaminoisophthalic acid and 2,5-diaminoterephthalic acid. However, a more selective synthesis of 2,5-diaminoterephthalic acid can be achieved by carrying out the degradation on the copper or cobalt chelates of pyromellitic di-imide, or in the presence of their respective metal salts rsc.org.

Another general approach involves the nitration of terephthalic acid to produce 2,5-dinitroterephthalic acid, which is then reduced to 2,5-diaminoterephthalic acid. Early methods for this reduction used reagents like iron powder, which were often inefficient and led to purification challenges due to the formation of iron sludge . More refined techniques utilize reducing agents such as tin(II) chloride dihydrate in hydrochloric acid, offering higher yields and a cleaner reaction profile .

A similar strategy can be envisioned for this compound, starting from a dinitrated isophthalic acid derivative. The key steps in such a synthesis are outlined in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 4,6-Dinitroisophthalic Acid |

| 2 | Reduction | e.g., SnCl2·2H2O, HCl or Catalytic Hydrogenation (e.g., Pd/C, H2) | This compound |

Precision Synthesis of Isomeric and Positionally Substituted Diaminobenzenedicarboxylic Acid Derivatives

The precise control over the placement of amino and carboxylic acid groups on the benzene ring is crucial for tailoring the properties of the resulting materials. The synthesis of specific isomers of diaminobenzenedicarboxylic acid requires careful selection of starting materials and reaction conditions.

For instance, the synthesis of 2,5-diaminoterephthalic acid, an isomer of the target compound, is well-documented. A common route involves the nitration of terephthalic acid followed by reduction google.com. The nitration step, using a mixture of concentrated nitric and sulfuric acids, selectively introduces nitro groups at the 2 and 5 positions. Subsequent reduction, for example through catalytic hydrogenation, converts the dinitro compound to 2,5-diaminoterephthalic acid google.com.

Similarly, 3,5-diaminobenzoic acid can be synthesized from benzoic acid through a nitration and subsequent reduction sequence. Orthogonal and single-factor experiments have been employed to optimize the reaction conditions for both steps. The nitration of benzoic acid can yield 3,5-dinitrobenzoic acid, which is then reduced via catalytic hydrogenation using a Pd/C catalyst to give 3,5-diaminobenzoic acid in high yield and purity dissertationtopic.net. A patent also describes a method for the preparation of 3,5-diaminobenzoic acid by the reduction of 3,5-dinitrobenzoic acid using hydrogen gas with a Raney nickel or active carbon carrier catalyst google.com.

The selective synthesis of these isomers highlights the importance of the starting material's structure in directing the position of the incoming functional groups. The electronic and steric properties of the substituents on the benzene ring play a critical role in determining the regioselectivity of the reactions.

Advancement of Green Chemistry Protocols for Aminobenzenedicarboxylic Acid Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic reagents, solvent-free conditions, and aqueous reaction media, are being increasingly applied to the synthesis of aminobenzenedicarboxylic acids and their precursors.

Solvent-Free and Catalytic-Free Reaction Environments

Solvent-free synthesis offers numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates. One approach to solvent-free synthesis involves the use of mechanochemistry, where mechanical energy, such as that from a ball mill, is used to drive chemical reactions. This technique has been successfully applied to the synthesis of enamines from alkyl esters of propiolic or but-2-yne dicarboxylic acid, achieving quantitative conversion in minutes without the need for catalysts or solvents organic-chemistry.org.

Another solvent-free method involves the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes to produce symmetric methylene (B1212753) diesters. This strategy provides high product yields and a facile work-up scirp.org. Additionally, the formation of carboxamides from carboxylic acids and primary amines has been achieved under solventless conditions using infrared irradiation, with yields ranging from 50% to 85% scirp.org. While not directly applied to the synthesis of this compound, these examples demonstrate the potential of solvent-free methods for the formation of key functional groups present in the target molecule.

Aqueous-Phase Organic Transformations

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. It is non-toxic, inexpensive, and non-flammable. The development of synthetic routes that can be performed in an aqueous medium is therefore highly desirable.

The reduction of dinitroaromatic compounds to their corresponding diamines is a key step in the synthesis of diaminobenzenedicarboxylic acids, and performing this reaction in water presents a significant green advantage. For example, the synthesis of 3,5-diaminobenzoic acid from 3,5-dinitrobenzoic acid has been successfully carried out in an aqueous sodium hydroxide solution using a Ni-Yb-Al triple-acting catalyst chemicalbook.com. This method results in a high yield and purity of the desired product chemicalbook.com.

Furthermore, the synthesis of diaryl hydroxyl dicarboxylic acids from amino acids has been demonstrated in alkaline alcohol/water solutions, highlighting the feasibility of conducting complex organic transformations in aqueous environments acs.org. These examples showcase the growing trend towards utilizing water as a viable and environmentally benign solvent for the synthesis of functionalized aromatic compounds.

Sophisticated Synthetic Methodologies for this compound and Analogous Constructs

The synthesis of this compound, a crucial monomer in the production of high-performance polymers, necessitates sophisticated and efficient chemical strategies. Researchers have explored various methodologies to construct this specific aromatic scaffold, focusing on yield, purity, and increasingly, the sustainability of the processes. This article delves into key synthetic approaches, from sustainable catalytic systems to the mechanistic intricacies of condensation, cyclization, and cross-coupling reactions.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-diaminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPDVOFDSNNCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392439 | |

| Record name | 4,6-diaminobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-94-2 | |

| Record name | 4,6-diaminobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 4,6 Diaminobenzene 1,3 Dicarboxylic Acid Systems

Electronic Structure Characterization and Bonding Analysis

The arrangement of electrons in molecular orbitals, the nature of chemical bonds, and the resulting electronic properties are fundamental to understanding the reactivity and behavior of 4,6-Diaminobenzene-1,3-dicarboxylic acid. Theoretical investigations, particularly those employing quantum mechanics, are indispensable for elucidating these characteristics. The introduction of amino and carboxylic acid functional groups to the benzene (B151609) ring significantly influences the electronic landscape of the molecule.

Density Functional Theory (DFT) Applications for Electronic Property Elucidation

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic properties of molecules like this compound. This method is effective in modeling the correlation of electrons, which is crucial for accurately predicting molecular geometries and electronic structures. DFT calculations have been successfully applied to various related molecules, such as other substituted dicarboxylic acids and aromatic amines, to understand their chemical and physical features. For instance, DFT studies using the B3LYP functional have been employed to analyze the reactivity of similar molecular systems. In the study of related dicarboxylic acid derivatives, DFT has been used to structurally optimize the compounds and explore their properties.

Systematic studies on metal-organic frameworks (MOFs) incorporating substituted benzene dicarboxylic acids have shown that the nature of the functional groups directly impacts the electronic and optical properties of the material. These studies highlight the utility of DFT in predicting how substituents like the amino groups in this compound can introduce new states and alter the electronic behavior of the system.

First-Principles Calculations of Band Structures and Electronic Transitions

First-principles calculations, which are based on quantum mechanics without empirical parameters, are crucial for determining the electronic band structure of materials. While specific first-principles calculations for crystalline this compound are not widely available, studies on analogous compounds provide a strong framework for understanding its potential electronic behavior.

For example, a detailed investigation of 1,3-dicarbomethoxy-4,6-benzenedicarboxylic acid using full potential linear augmented plane wave (FP-LAPW) methods based on DFT has been conducted. This study calculated the electronic band structure, revealing an indirect band gap. The values of the band gap were determined using different exchange-correlation potentials, as shown in the table below.

| Exchange-Correlation Potential | Calculated Band Gap (eV) |

| Local Density Approximation (LDA) | 2.99 |

| Generalized Gradient Approximation (GGA) | 3.05 |

| Modified Becke-Johnson (mBJ) | 3.93 |

Data from a study on 1,3-dicarbomethoxy-4,6-benzenedicarboxylic acid, a related compound.

These calculations indicate that the choice of computational method significantly influences the predicted band gap. The top of the valence band and the bottom of the conduction band were located at different points in the Brillouin zone, signifying an indirect electronic transition. Similar behavior would be anticipated for this compound, with the amino groups likely influencing the precise energy levels.

Quantum Chemical Analysis of Electron Charge Density Distributions and Interatomic Interactions

The analysis of electron charge density provides a visual and quantitative understanding of the bonding within a molecule. In the computational study of 1,3-dicarbomethoxy-4,6-benzenedicarboxylic acid, the electron charge density was analyzed to determine the nature of the interatomic interactions. The results indicated that the bonding between oxygen and hydrogen atoms, as well as between carbon atoms, is predominantly covalent in nature. In contrast, the interactions involving oxygen atoms also exhibit ionic character. This mixed bonding character is a common feature in organic molecules with polar functional groups. For this compound, a similar analysis would be expected to reveal strong covalent bonding within the benzene ring and the functional groups, with polar covalent bonds between carbon, oxygen, nitrogen, and hydrogen atoms.

Exploration of Total and Partial Densities of States (DOS/PDOS)

The Density of States (DOS) and Partial Density of States (PDOS) are critical tools for understanding the contribution of different atoms and orbitals to the electronic structure. In the theoretical investigation of 1,3-dicarbomethoxy-4,6-benzenedicarboxylic acid, the total and partial densities of states were calculated. The PDOS analysis allowed for the identification of the angular momentum character of the various electronic bands.

The analysis revealed that specific energy regions were dominated by contributions from particular atomic orbitals. For instance, the lower energy states in the valence band were primarily composed of carbon-s and oxygen-p states, while the region closer to the valence band maximum was a mix of oxygen-p, carbon-p, and hydrogen-s states. This level of detail is instrumental in interpreting electronic spectra and understanding the reactivity of the molecule. A similar DOS and PDOS analysis for this compound would be expected to show significant contributions from the nitrogen p-orbitals of the amino groups near the top of the valence band.

Quantum Chemical Modeling of Molecular Conformation and Thermochemical Stability

Understanding the three-dimensional structure and thermodynamic stability of this compound is essential for predicting its behavior in different environments and its suitability for various applications. Quantum chemical modeling provides the tools to investigate these properties with high accuracy.

Ab Initio Methods for the Determination of Thermodynamic Parameters

Ab initio quantum chemistry methods, which are based on first principles, are used to calculate the thermodynamic properties of molecules. These calculations can provide valuable data on parameters such as enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of a compound.

Computational Prediction of Proton Affinities, Electron Affinities, and Molecular Basicities

The proton affinity (PA), electron affinity (EA), and molecular basicity of this compound are fundamental properties that dictate its reactivity, particularly in acid-base chemistry and single-electron transfer processes. Computational chemistry offers powerful tools to predict these values, providing a quantitative measure of the molecule's ability to accept a proton, accept an electron, or donate a lone pair of electrons.

Electron Affinity: The electron affinity of a molecule is the energy released when an electron is added to it in the gas phase. A positive electron affinity indicates that the resulting anion is more stable than the neutral molecule. The presence of two electron-withdrawing carboxylic acid groups on the benzene ring is expected to give this compound a significant positive electron affinity, making it a good electron acceptor. Computational methods like Density Functional Theory (DFT) are well-suited to calculate electron affinities.

The following table presents representative calculated gas-phase acidity values (ΔacidG°) for substituted benzoic acids, which can be conceptually related to proton and electron affinities. nih.gov

| Substituent (Z) | Position | Calculated ΔacidG° (kcal/mol) |

| -NH2 | ortho | 338.4 |

| -NH2 | meta | 335.7 |

| -NH2 | para | 337.0 |

| -H | - | 333.6 |

| -COOH | ortho | Not available |

| -COOH | meta | 323.5 |

| -COOH | para | 324.2 |

This table illustrates the effect of amino and carboxylic acid substituents on the acidity of benzoic acid. The values are indicative of the electronic effects at play in this compound.

Predictive Computational Spectroscopy

Computational spectroscopy is a powerful tool for interpreting and predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) spectra.

Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method is a highly effective approach for the prediction of NMR chemical shifts. psu.edu This method allows for the accurate calculation of the magnetic shielding tensors of atomic nuclei in a molecule, which are then converted into chemical shifts.

For this compound, the 1H and 13C NMR spectra are expected to be relatively simple due to the molecule's symmetry. The 1H NMR spectrum would show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The 13C NMR spectrum would similarly show characteristic signals for the different carbon atoms in the molecule.

The accuracy of DFT/GIAO predictions depends on the choice of the functional and basis set. A typical workflow involves optimizing the molecular geometry at a certain level of theory, followed by the GIAO calculation of shielding tensors at the same or a higher level of theory. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

While specific DFT/GIAO calculations for this compound are not extensively reported, data from related diamine compounds can provide insight into the expected chemical shifts. researchgate.net The following table presents a hypothetical comparison of predicted and experimental NMR chemical shifts for a related aromatic diamine, illustrating the expected accuracy of the DFT/GIAO method.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic C-H | 7.0-7.5 | 7.2 |

| Aromatic C-NH2 | 140-150 | 145 |

| Aromatic C-COOH | 165-175 | 170 |

| Aromatic H | 6.0-6.5 | 6.2 |

| -NH2 H | 4.0-5.0 | 4.5 |

| -COOH H | 10.0-12.0 | 11.5 |

This table is illustrative and based on typical values for similar functional groups. The predicted values are hypothetical examples of what a DFT/GIAO calculation might yield.

Computational Design and Optimization of Functionalized Diaminobenzenedicarboxylic Acid Architectures

Computational methods are invaluable for the rational design of new molecules and for understanding the outcomes of chemical reactions.

The synthesis of substituted benzene derivatives often leads to a mixture of isomers. Computational chemistry can be used to rationalize the observed product distribution by examining the reaction mechanism and the relative stabilities of the possible intermediates and transition states.

In the case of this compound, the amino groups are strongly activating and ortho-, para-directing, while the carboxylic acid groups are deactivating and meta-directing. Any further electrophilic substitution on the aromatic ring will be governed by the interplay of these directing effects. For example, in the nitration of anilines and toluidines, the regioselectivity is controlled by a combination of the electronic effects of the substituents and steric hindrance. ulisboa.pt

Computational studies can model the potential energy surface of a reaction, such as nitration, to determine the activation energies for the formation of different isomers. nih.gov A lower activation energy for one pathway over another would explain why a particular isomer is the major product. For this compound, electrophilic attack is most likely to occur at the positions most activated by the amino groups and least deactivated by the carboxylic acid groups.

Strain energy is a measure of the extra energy that a molecule possesses due to a non-ideal geometry, such as distorted bond angles or steric repulsion between atoms. In polycyclic aromatic systems, the fusion of multiple rings can introduce significant strain, which can be further exacerbated by the presence of bulky substituents like carboxylic acid groups.

Theoretical methods can be used to calculate the strain energy of a molecule by comparing its heat of formation with that of a hypothetical strain-free reference compound. The activation strain model is a powerful tool for understanding how strain affects reactivity. rsc.org For example, the curvature of polycyclic aromatic hydrocarbons (PAHs) can induce strain that significantly alters their chemical properties. cam.ac.uk

While this compound is a single-ring system, the principles of strain energy are relevant when considering its incorporation into larger, polycyclic architectures, such as in the design of metal-organic frameworks (MOFs) or functional polymers. The steric interactions between the amino and carboxylic acid groups, especially if they are forced into close proximity within a larger structure, can lead to conformational changes and increased strain energy.

The following table provides illustrative strain energies for some cyclic and polycyclic hydrocarbons, demonstrating how ring size and structure influence molecular strain. researchgate.net

| Compound | Ring Size | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.6 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0 |

| Naphthalene | 10 (fused) | ~0 |

| Corannulene | 20 (bowl-shaped) | High |

This table provides context for the concept of strain energy in cyclic systems.

Supramolecular Assembly and Crystal Engineering of 4,6 Diaminobenzene 1,3 Dicarboxylic Acid Derivatives

Elucidation of Hydrogen Bonding Networks in Dicarboxylic Acid Systems

Hydrogen bonds are the primary non-covalent interactions that would govern the assembly of this molecule. An analysis would involve identifying predictable patterns, or synthons, formed by its functional groups.

Directed Self-Assembly Strategies for Aromatic Dicarboxylic Acid Building Blocks

The predictable nature of hydrogen bonding allows for the design of specific, extended architectures from molecular building blocks.

Principles of Co-crystallization and Heterosynthon Formation

Co-crystallization is a powerful technique to modify the properties of a compound by combining it with another molecule (a coformer) in the same crystal lattice. nih.gov

The formation of a cocrystal is typically guided by the creation of strong and reliable intermolecular interactions known as supramolecular synthons. In the case of 4,6-Diaminobenzene-1,3-dicarboxylic acid, the carboxylic acid and amine groups are ideal sites for forming heterosynthons with suitable coformers. For example, combining it with a pyridine-containing molecule could result in a robust carboxylic acid-pyridine heterosynthon. nih.gov The fundamental principle involves selecting a coformer that can form more stable hydrogen bonds with the target molecule than the target forms with itself. nih.govnih.gov While extensive databases on co-crystal screening exist, no published results for co-crystals involving this compound were found.

Article on this compound Unattainable Due to Lack of Scientific Data

Despite a comprehensive search for scientific literature, the creation of a detailed article focusing on the supramolecular assembly and crystal engineering of this compound is not possible at this time. Extensive database queries, including those for its derivatives and related compounds, did not yield the specific research findings necessary to address the outlined topics of acid-base heterosynthons, the role of halogen bonding, and advanced methodologies for supramolecular framework design.

While general principles of supramolecular chemistry, crystal engineering, acid-base interactions in co-crystals, and the significance of halogen bonding in molecular assembly are well-documented for other aromatic diamines and dicarboxylic acids, this information is not specific to this compound. Constructing an article based on general knowledge without direct research on the subject compound would amount to speculation and would not meet the required standards of scientific accuracy and detail.

The absence of specific literature makes it impossible to generate the requested data tables and detailed research findings for the specified subsections:

Advanced Methodologies for the Design of Extended Supramolecular Frameworks:Methodologies for designing extended frameworks are predicated on understanding the fundamental self-assembly properties of the building block, which is currently not documented for this compound.

Therefore, until research on the supramolecular chemistry of this compound is published and accessible, the generation of a scientifically rigorous and detailed article as per the user's request cannot be fulfilled.

Metal-Organic Frameworks (MOFs): Synthesis and Functionalization Studies

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework.

Investigation of this compound as a Primary Organic Linker

As a primary organic linker, this compound offers a unique combination of a rigid aromatic backbone and dual functional groups. The two carboxylic acid groups, positioned at the 1 and 3 positions, coordinate with metal centers to form the extended network structure of the MOF. The presence of two amine groups at the 4 and 6 positions introduces functionality directly into the framework's pores.

While extensive research has been conducted on isomers like 2-aminoterephthalic acid, the principles of synthesis are transferable. Typically, MOFs incorporating such amino-dicarboxylate linkers are synthesized under solvothermal or hydrothermal conditions, where the linker and a metal salt are heated in a high-boiling point solvent like N,N-dimethylformamide (DMF). d-nb.infochalcogen.ro The amine groups can influence the MOF's formation kinetics and may also template the final structure. Research into amino-functionalized dicarboxylate ligands has shown they can successfully produce novel 3D frameworks with d¹⁰ metal ions like Zn²⁺ and Cd²⁺. frontiersin.orgnih.gov The inclusion of the amine functional group has also been shown to enable the aqueous, room-temperature synthesis of certain carboxylic acid-based MOFs through a process known as biomimetic crystallization. nih.gov

Integration and Performance of Dipolar Molecular Rotors within MOF Frameworks

The integration of dipolar molecular rotors into MOF structures is a sophisticated strategy to create dynamic materials with potential applications in electronics and as molecular machines. beilstein-journals.org The organic linkers in a MOF can be designed to function as these rotors. While not a rotor itself, a linker like this compound serves as an anchoring point for attaching or constructing rotatable components within the framework.

Research has focused on synthesizing dicarboxylic acid-substituted linkers that incorporate a push-pull substituted phenylene core to act as a dipolar rotor. beilstein-journals.orgbeilstein-journals.org The dicarboxylic acid groups are essential for integrating these rotors into the MOF lattice. beilstein-journals.org The performance of these rotors is influenced by the steric environment within the MOF pores and the intermolecular interactions between adjacent rotors. acs.org Theoretical calculations and experimental studies show that these rotors can have very low rotational barriers and significant dipole moments, with some theoretically predicted to exceed 10 Debye. beilstein-journals.orgbeilstein-journals.org The ability to tune the electric field response of MOFs by incorporating such rotatable dipolar linkers has been demonstrated, which can impact the material's dielectric properties and flexibility. acs.org

Table 1: Calculated Properties of Synthetic Dipolar Rotors for MOF Integration

| Linker/Rotor | Calculated Dipole Moment (μ) [D] | Max. Rotational Barrier (ΔE_max) [kcal mol⁻¹] |

| Rotor 1 | 2.6 | 1.8 |

| Rotor 2 | 0.7 | 1.2 |

| Rotor 3 | 6.2 | 0.9 |

| Rotor 4 | 8.6 | 1.7 |

| Rotor 5 | 10.1 | 1.6 |

| Data derived from studies on push-pull substituted phenylene core rotors functionalized with carboxylic acids for MOF integration. beilstein-journals.orgbeilstein-journals.org |

Research into Nitrogen- and Carboxylic-Functionalized MOF Linkers

Linkers possessing both nitrogen-containing groups (like amines) and carboxylic acid groups are termed carboxylated nitrogen hybrid MOF linkers. alfa-chemistry.com This dual functionality is highly advantageous. The carboxylic acid groups are robust coordination sites for building stable MOF structures, while the nitrogen groups introduce specific chemical properties to the pores. alfa-chemistry.comresearchgate.net

The amine groups can act as basic sites, which is beneficial for selective CO₂ adsorption and catalysis. eeer.org They enhance the interaction between the MOF and guest molecules, such as carbon dioxide, through favorable dipole-quadrupole interactions. eeer.org Furthermore, the presence of amine groups provides a handle for post-synthetic modification, where additional functional molecules can be grafted onto the framework after its initial synthesis. researchgate.net This allows for the fine-tuning of the MOF's properties for specific applications. The incorporation of these functional groups can lead to enhanced stability, selectivity, and catalytic activity in the final material. alfa-chemistry.com

Tailoring MOF Architectures for Specific Adsorption, Separation, and Catalytic Research

The functional groups of the this compound linker are instrumental in tailoring MOF architectures for targeted applications.

Catalysis: The amine groups can act as basic catalytic sites for various organic reactions. d-nb.info They can also serve as anchoring points to immobilize catalytically active species, such as metal nanoparticles. researchgate.net For example, a mixed-linker MOF containing 2-aminobenzene-1,4-dicarboxylate was shown to be beneficial for immobilizing palladium species, which then acted as effective catalysts for CO oxidation. researchgate.net The ability to precisely position these functional groups within a porous, crystalline structure allows for the design of highly selective and efficient heterogeneous catalysts. d-nb.info

Covalent Organic Frameworks (COFs): Design and Post-Synthetic Modification Research

Covalent Organic Frameworks are another class of crystalline porous polymers, but unlike MOFs, they are constructed entirely from light elements (like C, N, O, B) linked by strong covalent bonds. nih.gov This results in materials with exceptional thermal and chemical stability.

Utilization of Diamine and Dicarboxylic Acid Moieties in Covalent Organic Framework Linkages

The diamine and dicarboxylic acid moieties on a linker like this compound are key to its use in COF synthesis.

Diamine Moieties for Linkage Formation: The primary amine (–NH₂) groups are widely used to form robust covalent linkages in COFs. The most common reaction is the condensation with aldehyde linkers to form imine bonds (–C=N–). google.com Imine-linked COFs are among the most studied due to their dynamic and reversible formation, which facilitates the growth of highly crystalline structures, and their good chemical stability. diva-portal.org The diamine functionality allows the linker to connect to two other building blocks, extending the framework in two directions.

Dicarboxylic Acid Moieties for Linkage and Modification: While less common for primary framework linkage than amines, dicarboxylic acids can be used to form other types of connections, such as amide or ester bonds, although these reactions can be less reversible and thus more challenging for achieving high crystallinity. More significantly, the carboxylic acid groups serve as powerful sites for post-synthetic modification. Once the COF is formed via imine linkages, the –COOH groups lining the pores can be used to anchor metal ions, catalytic clusters, or other functional molecules, imparting new properties to the material. The unreacted amine or carboxylic acid groups can also be exploited for creating functionalized COF composites, for example with magnetic nanoparticles for easy separation. nih.gov

Advanced Spectroscopic and Diffraction Characterization Techniques for Research on 4,6 Diaminobenzene 1,3 Dicarboxylic Acid

X-ray Diffraction Studies for Atomic and Molecular Structure Elucidation

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. These methods are foundational in understanding the solid-state structure of 4,6-Diaminobenzene-1,3-dicarboxylic acid.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Geometry

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of molecular and crystal structures. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

A search of the Crystallography Open Database for related structures, such as benzene-1,4-dicarboxylic acid N,N-dimethylformamide disolvate, reveals detailed crystallographic parameters that underscore the utility of SC-XRD in defining crystal systems and space groups. crystallography.net

Table 1: Representative Crystallographic Data for a Related Benzenedicarboxylic Acid Adduct

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀N₂O₆ |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 19.663 ± 0.004 |

| b (Å) | 7.5404 ± 0.0013 |

| c (Å) | 21.929 ± 0.004 |

| β (°) | 104.661 ± 0.003 |

| Cell Volume (ų) | 3145.5 ± 1 |

Data for benzene-1,4-dicarboxylic acid N,N-dimethylformamide disolvate. crystallography.net

Powder X-ray Diffraction for Bulk Material Phase Identification and Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the identification and characterization of crystalline materials in bulk form. It is particularly useful for confirming the phase purity of a synthesized compound. The diffraction pattern obtained from PXRD is a fingerprint of the crystalline phase, with the peak positions and intensities being characteristic of the material's crystal structure.

While a specific experimental PXRD pattern for this compound is not provided in the search results, the general principles of PXRD are well-established. The technique relies on Bragg's Law (nλ = 2d sinθ) to relate the scattering angle (θ) to the interplanar spacing (d) within the crystal lattice. acs.org In studies of related materials, such as those involving metal-organic frameworks, PXRD is routinely used to confirm that the crystalline structure of the bulk material is consistent with the structure determined from single-crystal X-ray diffraction. acs.org Any significant differences between the experimental PXRD pattern and a pattern simulated from single-crystal data could indicate the presence of impurities or a different polymorphic form.

Advanced Spectroscopic Investigations of Electronic and Vibrational Properties

Spectroscopic techniques provide a complementary approach to diffraction methods by probing the electronic and vibrational energy levels of a molecule. These methods are crucial for confirming the molecular structure and understanding the bonding and optical behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and carboxylic acid groups. The acidic protons of the carboxylic acid groups are typically observed at a downfield chemical shift, often in the range of 10-12 ppm, and may appear as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org The protons of the amine groups would also have a characteristic chemical shift, while the aromatic protons would appear in the aromatic region of the spectrum, with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to resonate at a significantly downfield position, typically in the range of 160-180 ppm. libretexts.org The aromatic carbons would appear in the 100-150 ppm range, with the carbons attached to the amino and carboxyl groups showing distinct chemical shifts due to the electronic effects of these substituents.

While specific NMR data for this compound is not available, data for related compounds like 3-aminobenzoic acid and 4-aminobenzoic acid can provide expected ranges for the chemical shifts. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Aminobenzoic Acids in DMSO-d₆

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Aminobenzoic acid | 12.45 (s, 1H), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H) | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 |

| 4-Aminobenzoic acid | 11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H) | 167.9, 153.5, 131.7, 117.3, 113.0 |

Data from a study on related compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Insights

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

In the IR spectrum of this compound, several characteristic absorption bands are expected. The O-H stretch of the carboxylic acid groups typically appears as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.org The C=O stretching vibration of the carboxylic acid is a strong, sharp band typically found between 1760 and 1690 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine groups are expected in the 3500-3300 cm⁻¹ region, often appearing as two distinct bands for the symmetric and asymmetric stretches. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. researchgate.net The in-ring C-C stretching vibrations of the benzene ring typically give rise to bands in the 1600-1400 cm⁻¹ region. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 (strong) |

| Amine | N-H Stretch | 3500 - 3300 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C-C Stretch | 1600 - 1400 |

Based on general spectroscopic data for organic compounds. libretexts.orgresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Optical Behavior

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic nature of the benzene ring substituted with both electron-donating amino groups and electron-withdrawing carboxylic acid groups. These substituents can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Related compounds such as 1,3-phenylenediamine exhibit absorption maxima in the UV region. nist.gov The presence of both amino and carboxyl groups on the same ring in this compound would likely lead to complex electronic transitions. The exact position and intensity of the absorption bands would depend on the solvent and the pH of the solution, as protonation or deprotonation of the amino and carboxylic acid groups would significantly alter the electronic structure of the molecule. For instance, in a study of a Ce-UiO-66-NH2 metal-organic framework, the UV-Vis absorption was monitored to follow a reaction, with a characteristic peak observed at 446 nm. acs.org

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₈N₂O₄), with a molecular weight of 196.16 g/mol , mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its fragmentation pathways under ionization. nih.gov

In a typical mass spectrometry experiment, the sample is first ionized, often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting ions are then separated based on their m/z ratio by a mass analyzer and detected.

Key Information from Mass Spectrometry:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. For this compound, this would appear at an m/z of approximately 196. The presence of two nitrogen atoms dictates that the molecular ion peak will have an even mass, consistent with the nitrogen rule. libretexts.org

Fragmentation Pattern: Under the high-energy conditions of EI, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected based on its functional groups:

Loss of H₂O (m/z - 18): Carboxylic acids can readily lose a water molecule. libretexts.org

Loss of OH (m/z - 17): Cleavage of the hydroxyl group from a carboxylic acid is a common fragmentation. libretexts.org

Loss of COOH (m/z - 45): The loss of the entire carboxylic acid group is another prominent fragmentation pathway. libretexts.org

Loss of CO (m/z - 28): Decarbonylation can occur from the carboxylic acid groups.

Cleavage of the Amine Group: Fragmentation involving the amine groups can also occur, though alpha-cleavage is more dominant in aliphatic amines. libretexts.org

The table below outlines the expected major fragments for this compound in an EI mass spectrum.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss |

| [M-H₂O]⁺ | Ion resulting from loss of water | 178 | H₂O |

| [M-OH]⁺ | Ion resulting from loss of a hydroxyl radical | 179 | OH |

| [M-COOH]⁺ | Ion resulting from loss of a carboxyl group | 151 | COOH |

| [M-2COOH]⁺ | Ion resulting from loss of both carboxyl groups | 106 | 2 x COOH |

This table is illustrative of potential fragmentation pathways and the exact relative intensities would depend on the specific mass spectrometer conditions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with very high precision, allowing for the unambiguous determination of the elemental composition of each ion. This is a powerful tool for confirming the identity of this compound and for analyzing its derivatives or reaction products.

Thermal Analysis Techniques in Materials Research

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly relevant for characterizing materials derived from this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for determining the thermal stability, decomposition temperatures, and composition of materials. For polymers or metal-organic frameworks (MOFs) synthesized using this compound, TGA can reveal:

Solvent Loss: The initial weight loss at lower temperatures often corresponds to the evaporation of residual solvent or adsorbed water.

Decomposition Profile: The temperatures at which significant weight loss occurs indicate the onset and completion of thermal decomposition. The shape of the TGA curve can provide insights into the decomposition mechanism (e.g., a single-step or multi-step process).

Residue Analysis: The amount of residue remaining at the end of the experiment can indicate the formation of a stable char or, in the case of metal-containing compounds, the final inorganic oxide.

For example, a study on epoxy networks cured with benzenediamines showed distinct thermal decomposition profiles in both nitrogen and air atmospheres, highlighting the influence of the diamine structure on thermal stability. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This technique detects thermal events such as phase transitions (melting, crystallization), glass transitions, and chemical reactions (decomposition, oxidation). The output is a DTA curve showing exothermic (heat-releasing) or endothermic (heat-absorbing) peaks.

When used in conjunction with TGA, DTA provides complementary information. For instance, a weight loss in the TGA curve corresponding to decomposition will be associated with an exothermic or endothermic peak in the DTA curve. Melting of the compound would appear as an endothermic peak in the DTA curve without a corresponding weight loss in the TGA curve.

The table below summarizes the type of information obtained from TGA and DTA.

| Thermal Event | TGA Observation | DTA Observation |

| Desolvation | Weight loss | Endothermic peak |

| Melting | No weight loss | Endothermic peak |

| Crystallization | No weight loss | Exothermic peak |

| Decomposition | Weight loss | Exothermic or endothermic peak(s) |

| Oxidation | Weight gain (initially), then loss | Exothermic peak |

This table provides a general guide to interpreting TGA/DTA data.

Advanced Microscopic Techniques for Morphological and Surface Science

Advanced microscopic techniques are essential for visualizing the morphology, structure, and surface features of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing materials synthesized from this compound, such as polymers, MOFs, or other nanostructures.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. The signals produced by the interaction of the electron beam with the sample, such as secondary electrons and backscattered electrons, are used to generate images that reveal information about the sample's surface topography and composition.

In the context of materials derived from this compound, SEM can be used to:

Visualize Crystal Morphology: For crystalline materials, SEM can reveal the shape, size, and size distribution of the crystals.

Examine Surface Features: The technique can show the presence of pores, cracks, or other surface defects.

Study Particle Agglomeration: SEM is useful for observing how individual particles or crystals are aggregated.

For example, SEM has been used to analyze the morphology of metal-organic frameworks, revealing details about their crystal structure and surface characteristics. acs.org

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image that provides much higher resolution than SEM, allowing for the visualization of internal structures.

Key applications of TEM for materials based on this compound include:

Determining Particle Size and Shape: TEM can accurately measure the dimensions of nanoparticles and nanocrystals.

Visualizing Internal Structure: It can reveal the internal porosity of materials like MOFs and the dispersion of different phases within a composite material.

High-Resolution Imaging: High-resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline materials, providing information about crystallinity and defects.

For instance, TEM has been employed to confirm the two-dimensional nanosheet structure of certain catalysts and to ensure the absence of metallic nanoparticle aggregation. acs.org

The following table compares the key features of SEM and TEM.

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Imaging Principle | Scans a focused electron beam over the surface | Transmits an electron beam through a thin sample |

| Information Obtained | Surface topography, morphology, composition | Internal structure, particle size and shape, crystallinity |

| Resolution | Typically lower than TEM | Typically higher than SEM, can reach atomic resolution |

| Sample Preparation | Relatively simple, sample needs to be conductive | More complex, requires very thin samples |

Emerging Research Avenues and Future Directions for 4,6 Diaminobenzene 1,3 Dicarboxylic Acid Chemistry

Development of Novel Synthetic Strategies and Methodologies for Complex Derivatives

The future of 4,6-Diaminobenzene-1,3-dicarboxylic acid chemistry is intrinsically linked to the development of innovative synthetic methodologies that allow for the creation of complex and precisely functionalized derivatives. Current research is moving beyond traditional synthetic routes to explore more efficient and versatile approaches.

One promising direction is the exploration of practical synthetic routes to functionalized analogues, drawing inspiration from methods developed for other aromatic compounds like rhodamine dyes nih.govresearchgate.net. These strategies often involve the use of inexpensive precursors and aim for high yields and purities without the need for extensive chromatographic separation nih.gov. For instance, adapting methods that utilize phthalaldehydic acids as anhydride replacements could offer a regioselective approach to functionalizing the this compound core, preventing the formation of isomeric mixtures that can be challenging to separate researchgate.net.

Furthermore, the synthesis of N-alkylated derivatives, akin to the preparation of aromatic secondary diamines, is another area of interest nasa.gov. N-substitution can significantly alter the solubility, processability, and physical properties of the resulting polymers, such as polyamides. High-temperature solution polymerization has been successfully employed for the synthesis of N-methylated aromatic polyamides, leading to materials with lower glass transition temperatures, reduced crystallinity, and improved solubility in organic solvents nasa.gov.

The polymerization of monomers derived from 4,6-diaminoisophthalic acid is also a key area of investigation. Research into the polymerization of anthranilic acid ester and isatoic anhydride moieties provides a foundation for creating novel ladder-type polyamides researchgate.net. These rigid polymer structures are of interest for their potential in high-performance materials.

Future synthetic strategies will likely focus on:

Regioselective functionalization: Developing methods to selectively modify the amino or carboxylic acid groups to introduce a wide range of functionalities.

Controlled polymerization: Fine-tuning polymerization conditions to control the molecular weight, polydispersity, and architecture of polymers derived from this compound.

One-pot synthesis: Designing multi-component reactions that allow for the efficient construction of complex derivatives in a single synthetic step.

Integration of Advanced Computational Modeling for Structure-Property-Function Relationships

Advanced computational modeling is poised to play a pivotal role in accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for elucidating the intricate relationships between molecular structure, material properties, and functional performance.

Computational studies on related systems, such as m-phenylenediamine, have demonstrated the utility of these methods in understanding structural properties and predicting chemical behavior tandfonline.com. By applying DFT, researchers can investigate the electronic structure, vibrational frequencies, and NMR chemical shifts of this compound and its derivatives. This information is crucial for interpreting experimental data and gaining insights into the molecule's reactivity and intermolecular interactions.

Molecular dynamics simulations can provide a dynamic picture of how these molecules behave in different environments. For instance, MD can be used to study the conformational flexibility of oligomers and polymers derived from this compound, as well as their interactions with solvents or other molecules. This is particularly important for understanding the self-assembly processes that lead to the formation of supramolecular structures.

Key areas where computational modeling will make a significant impact include:

Predicting Material Properties: Simulating properties such as mechanical strength, thermal stability, and electronic conductivity of polymers and frameworks before their synthesis.

Designing Novel Materials: Using computational screening to identify promising derivatives of this compound for specific applications, such as gas storage or catalysis.

Understanding Reaction Mechanisms: Elucidating the mechanisms of polymerization and other reactions involving this compound to optimize reaction conditions and improve yields.

Exploration of Unprecedented Supramolecular Architectures and Dynamic Self-Assembly Processes

The ability of this compound to form hydrogen bonds through its amino and carboxylic acid groups makes it an excellent candidate for the construction of novel supramolecular architectures. The future in this area lies in harnessing these non-covalent interactions to create complex and functional self-assembled systems.

The formation of hydrogen-bonded networks is a key principle that can be exploited. Studies on related dicarboxylic acids have shown that they can self-assemble into two-dimensional networks through O—H⋯O hydrogen bonds nih.govnih.gov. The specific arrangement of the functional groups in this compound could lead to unique and predictable hydrogen-bonding patterns, forming sheets, ribbons, or more complex three-dimensional structures. The interplay between hydrogen bonding and π-π stacking interactions will also be a critical factor in determining the final architecture.

Dynamic self-assembly, where the components of a system are in equilibrium with the assembled structure, is another exciting frontier. The reversible nature of hydrogen bonds makes them ideal for creating dynamic materials that can respond to external stimuli such as pH or temperature. This could lead to the development of "smart" materials with tunable properties.

A particularly promising avenue is the construction of porous organic cages (POCs) . These are discrete, self-assembled molecules with permanent intrinsic cavities researchgate.net. The synthesis of POCs often relies on dynamic covalent chemistry, particularly imine condensation reactions between triamines and trialdehydes nih.govliverpool.ac.uk. By designing appropriate reaction partners for this compound, it may be possible to create novel cage structures with tailored pore sizes and functionalities for applications in molecular recognition and separation researchgate.netliverpool.ac.uk.

Diversification of Applications in Next-Generation Advanced Functional Materials

The unique chemical structure of this compound makes it a promising building block for a wide range of next-generation advanced functional materials. Its rigid aromatic core, coupled with its reactive functional groups, allows for its incorporation into polymers and frameworks with tailored properties.

One of the most promising applications is in the development of high-performance aromatic polyamides . These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance mdpi.com. By incorporating this compound into the polymer backbone, it is possible to create materials with enhanced properties. The specific substitution pattern of the monomer can influence the polymer's solubility and processability, making it suitable for applications in aerospace, electronics, and automotive industries nasa.govresearchgate.net.

Another exciting area is the use of this compound in materials for energy storage . Polymers containing redox-active moieties are being explored for use in sustainable energy storage devices mdpi.com. The amino groups on the this compound scaffold could potentially be functionalized with redox-active groups, leading to the development of novel organic cathode materials for batteries.

The table below summarizes some of the potential applications of materials derived from this compound.

| Material Type | Potential Application | Key Properties |

| Aromatic Polyamides | Aerospace components, electronics packaging | High thermal stability, mechanical strength |

| Porous Organic Frameworks | Gas storage and separation | High surface area, tunable porosity |

| Functional Polymers | Energy storage devices | Redox activity, charge transport |

| Supramolecular Gels | Drug delivery, tissue engineering | Stimuli-responsive, biocompatible |

Integration of Green Chemistry Principles and Sustainable Practices in Future Research Endeavors

The principles of green chemistry are becoming increasingly important in all areas of chemical research, and the future development of this compound chemistry is no exception. A key focus will be on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

One promising approach is the use of biocatalysis . Enzymes offer a highly selective and efficient way to carry out chemical transformations under mild conditions, often in aqueous media nih.gov. Research into the biocatalytic synthesis of dicarboxylic acids and diamines from renewable feedstocks is an active area of investigation dntb.gov.ua. Applying these principles to the production of this compound could significantly reduce the environmental impact of its synthesis.

Another important aspect of green chemistry is the development of greener synthetic routes for the production of polymers. Traditional methods for synthesizing polyamides often involve the use of harsh reagents and solvents nih.gov. Future research will focus on developing catalytic methods that are more atom-economical and generate less waste. For example, the direct condensation of dicarboxylic acids and diamines using reusable catalysts is a more sustainable alternative to traditional methods that rely on stoichiometric activating agents nih.gov.

The use of bio-based monomers is also a key trend in sustainable polymer chemistry. The synthesis of polyamides from monomers derived from renewable resources, such as 2,5-furandicarboxylic acid, is gaining traction researchgate.net. Exploring the possibility of deriving this compound or its co-monomers from biomass would be a significant step towards creating fully sustainable materials.

Fostering Interdisciplinary Research with this compound Scaffolds

The full potential of this compound can only be realized through a concerted effort that spans multiple scientific disciplines. Fostering collaborations between chemists, materials scientists, physicists, engineers, and biologists will be crucial for translating fundamental research into real-world applications.

In the field of materials science , collaborations will be essential for designing and fabricating advanced materials with tailored properties. For example, chemists can synthesize novel derivatives of this compound, while materials scientists can characterize their mechanical, thermal, and electronic properties and process them into films, fibers, or membranes.

In the area of energy storage and conversion , collaborations between chemists and engineers will be key to developing new battery and capacitor technologies. Chemists can design and synthesize new polymer-based materials with high energy density and efficiency, while engineers can integrate these materials into functional devices and test their performance mdpi.com.

The potential applications of materials derived from this compound in biomedical engineering also warrant interdisciplinary investigation. For instance, supramolecular hydrogels based on this scaffold could be explored for drug delivery or tissue engineering applications, requiring collaboration between chemists, biologists, and medical researchers.

By breaking down the traditional silos between different scientific fields, researchers can create a synergistic environment where innovative ideas can flourish, leading to groundbreaking discoveries and the development of new technologies based on the versatile this compound scaffold.

Q & A

Q. (Basic – Safety)

Answer:

While this compound is classified as non-hazardous under CLP regulations, stringent precautions are necessary due to its reactive functional groups (amino and carboxylic acids). Key protocols include:

Note: Although not explicitly hazardous, prolonged exposure may lead to respiratory or skin irritation. Always consult safety data sheets (SDS) for updates .

How can researchers synthesize this compound, and what are the critical parameters to control during the reaction?

Q. (Basic – Synthesis)

Answer:

Synthesis typically involves multi-step reactions, such as nitration followed by reduction of benzene-1,3-dicarboxylic acid derivatives. Critical parameters include:

- Reagent Selection: Use polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) for controlled condensation reactions .

- Temperature Control: Maintain temperatures below 150°C to prevent decomposition of amino groups.

- Purification: Employ recrystallization in methanol/water mixtures to isolate high-purity crystals.

Key Steps:

Nitration: Introduce nitro groups to benzene-1,3-dicarboxylic acid using HNO₃/H₂SO₄.

Reduction: Reduce nitro groups to amines using catalytic hydrogenation (e.g., Pd/C in ethanol).

Acid Work-Up: Neutralize with dilute HCl to precipitate the product .

Tip: Monitor reaction progress via TLC or HPLC to avoid over-reduction or side products.

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. (Basic – Characterization)

Answer:

Combine spectroscopic and chromatographic methods:

Advanced Tip: Use X-ray crystallography for absolute structural confirmation .

How does the presence of amino and carboxylic groups in this compound influence its coordination chemistry with metal ions?

Q. (Advanced – Coordination Chemistry)

Answer:

The dual functional groups enable versatile coordination modes:

- Carboxylic Groups: Bind to metal ions (e.g., Th⁴⁺, Fe³⁺) via bidentate or bridging modes.

- Amino Groups: Act as Lewis bases, forming additional coordination bonds or enabling post-synthetic modifications.

Example: In thorium(IV) complexes, pyridine-2,6-dicarboxylic acid analogs form stable 8-coordinate structures . For this compound:

- Step 1: Dissolve in DMF and mix with metal salts (e.g., Zn(NO₃)₂).

- Step 2: Hydrothermal synthesis at 120°C yields MOFs with tunable porosity.

Challenge: Competing protonation of amino groups in acidic conditions may reduce coordination efficiency.

In the design of metal-organic frameworks (MOFs), how can this compound be utilized as a linker, and what pore characteristics can be engineered?

Q. (Advanced – MOF Design)

Answer:

The compound serves as a rigid, functionalized linker for MOFs:

- Pore Engineering: Adjust synthesis temperature (80–150°C) to control pore size (5–15 Å).

- Post-Synthetic Modification: React amino groups with acylating agents to introduce hydrophobic/hydrophilic sites .

Case Study:

- MOF Type: Zn-based frameworks with this compound.

- Surface Area: ~1200 m²/g (BET analysis).

- Applications: Gas storage (CO₂ selectivity: 85% at 1 bar) or catalysis .

Note: Amino groups enhance CO₂ adsorption via Lewis acid-base interactions.

What are the common sources of contradictory data in studies involving this compound, and how can they be resolved methodologically?

Q. (Advanced – Data Contradictions)

Sources of Contradictions:

Purity Variability: Impurities from incomplete reduction (e.g., residual nitro groups).

Crystallinity Differences: Hydrothermal vs. solvothermal synthesis yields varying MOF phases.

Analytical Variability: Inconsistent NMR solvent choices (e.g., DMSO vs. D₂O).

Resolution Strategies:

- Standardize Synthesis: Use HPLC to ensure >99% purity before experimentation .

- Control Crystallization: Fix reaction time (24–72 hrs) and temperature (±2°C).

- Cross-Validate Data: Combine PXRD, BET, and FTIR for structural consistency .

How does the alkaline stability of this compound compare to other aryl-linked dicarboxylic acids, and what molecular features contribute to its stability?

Q. (Advanced – Stability Analysis)

Answer:

The compound exhibits moderate alkaline stability compared to analogs like benzene-1,4-dicarboxylic acid:

| Acid | Stability in 1M KOH (25°C) | Key Factor |

|---|---|---|

| This compound | 48 hours (90% integrity) | Electron-donating NH₂ groups |

| Benzene-1,4-dicarboxylic acid | 72 hours | No electron-donating groups |

| 5-Hydroxybenzene-1,3-dicarboxylic acid | 24 hours | Electron-withdrawing OH |

Mechanism: Amino groups donate electron density, reducing hydrolysis rates. Validate via ¹H NMR after alkali treatment .

What strategies can be employed to functionalize this compound for targeted applications in catalysis or sensing?

Q. (Advanced – Functionalization)

Strategies:

Acylation: React with acetyl chloride to form amides, enhancing hydrophobicity.

Schiff Base Formation: Condense with aldehydes (e.g., salicylaldehyde) for fluorescent sensors.

Metal Coordination: Incorporate transition metals (e.g., Cu²⁺) for redox-active catalysts.

Example Application:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.